molecular formula C9H9N3O2 B032161 2,3-Dimethyl-6-nitro-2H-indazole CAS No. 444731-73-1

2,3-Dimethyl-6-nitro-2H-indazole

Cat. No. B032161
M. Wt: 191.19 g/mol
InChI Key: JHGRUPGVUMAQQU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitro-2H-indazole is a compound with a nearly planar indazole ring system, significant for its molecular interactions and potential in various fields due to its unique structural and chemical properties (Yan Chen, Z. Fang, & P. Wei, 2009).

Synthesis Analysis

The compound can be synthesized efficiently through regioselective one-pot, three-component synthesis involving 2-nitroarylaldehydes, primary amines, and alkynes, co-catalyzed by copper(I) bromide and zinc(II) triflate. This method demonstrates broad substrate scope and high tolerance for various functional groups (A. Saikia, Ramanjaneyulu Unnava, Kiran Indukuri, & S. Sarkar, 2014).

Molecular Structure Analysis

The molecule's crystal structure reveals intermolecular C—H⋯O interactions linking molecules into centrosymmetric dimers and aromatic π–π contacts between indazole rings, stabilizing the structure. The indazole ring system's planarity and its interactions play a crucial role in the compound's physical and chemical properties (Yan Chen, Z. Fang, & P. Wei, 2009).

Chemical Reactions and Properties

The synthesis and reactions involving 2,3-Dimethyl-6-nitro-2H-indazole are characterized by their regioselectivity and the influence of the nitro group. The compound's interactions and reactivity are significantly affected by its nitro and methyl groups, making it a versatile intermediate for further chemical modifications and applications in synthetic chemistry (A. Saikia et al., 2014).

Scientific Research Applications

  • Synthesis and Applications in Anti-Tumor Activity :

    • 2,3-Dimethyl-6-nitro-2H-indazole is a key intermediate in a novel angiogenesis inhibitor demonstrating potent anti-tumor activity and low toxicity (Wu Zhongshi, 2010).
  • Inhibitors of Nitric Oxide Synthase :

    • Derivatives like 3-bromo 7-nitro indazole and 2,7-dinitro indazole are potent inhibitors of nitric oxide synthase enzyme activity, valuable for studying nitric oxide's biological properties (P. Bland-Ward & P. Moore, 1995).
  • Synthesis Techniques :

    • Studies have presented efficient one-pot synthesis methods for 2H-indazoles and various alkylation methods for modifying 2-aryl-2H-indazoles, expanding the potential for drug modification and other applications (N. Genung et al., 2014; Chunhua Ma et al., 2021).
  • Structural Studies :

    • The crystal structure of 2,3-dimethyl-6-nitro-2H-indazole shows a nearly planar indazole ring system with certain molecular interactions, which is vital for understanding its reactivity and interactions (Yan Chen et al., 2009).
  • Antibacterial and Antiproliferative Activity :

    • New derivatives of 2,3-dimethyl-6-nitro-2H-indazole have shown antiproliferative and antibacterial activities, suggesting its use in treating certain diseases (Viviana Cuartas et al., 2019).

Safety And Hazards

When handling 2,3-Dimethyl-6-nitro-2H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

2,3-Dimethyl-6-nitro-2H-indazole is an advanced intermediate of Pazopanib, which is an oral angiogenesis inhibitor targeting VEGFR and PDGFR . This suggests that it may have potential applications in the development of new drugs for cancer treatment.

properties

IUPAC Name

2,3-dimethyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)10-11(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGRUPGVUMAQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440323
Record name 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-6-nitro-2H-indazole

CAS RN

444731-73-1
Record name 2,3-Dimethyl-6-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444731-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indazole, 2,3-dimethyl-6-nitro
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Record name 2,3-Dimethyl-6-nitroindazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 18.5 g (0.11 mol) of 3-methyl-6-nitro-1H-indazole in 350 ml acetone, at room temperature, was added 20 g (0.14 mol) of trimethyloxonium tetraflouroborate. After the solution was allowed to stir under argon for 3 hours, the solvent was removed under reduced pressure. To the resulting solid was added saturated aqueous NaHCO3 (600 ml) and a 4:1 mixture of chloroform-isopropanol (200 ml), and the mixture was agitated and the layers were separated. The aqueous phase was washed with additional chloroform: isopropanol (4×200 ml) and the combined organic phase was dried (Na2SO4). Filtration and removal of solvent gave a tan solid. The solid was washed with ether (200 ml) to afford 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid (15.85 g, 73%). 1H NMR (300 MHz, d6DMSO) δ 8.51 (s, 1H), 7.94 (d, J=9.1 Hz, 1H), 7.73 (d, J=8.9 Hz, 1H), 4.14 (s, 3H), 2.67 (s, 3H). MS (ES+, m/z) 192 (M+H).
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18.5 g
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20 g
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350 mL
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Synthesis routes and methods III

Procedure details

3-methyl-6-nitro-2H-indazole (0.85 g, 5 mmol, 1 equiv) was dissolved in DMSO (4 ml) and treated with sulphuric acid (0.26 ml, 5 mmol, 1 equiv) to yield a thick slurry that was treated with dimethylsulfate (1.36 ml, 14 mmol, 2.8 equiv). The reaction mixture was heated to 50° C. under nitrogen for 72 hrs. The reaction mixture was cooled down to room temperature and treated with a saturated solution of sodium bicarbonate (10 ml). The reaction mixture was extracted with DCM (2×20 ml). The organic layers were washed with water (20 ml). Propanol was added and the organic layers were evaporated under vacuum to yield a solid which was filtered and washed with heptane (5 ml). The desired compound was collected as a brown solid (0.48 g, 50%).
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0.85 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Chen, Z Fang, P Wei - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the molecule of the title compound, C9H9N3O2, the indazole ring system is almost planar [maximum deviation = 0.019 (3) Å for the C atom bearing the nitro group]. In the crystal …
Number of citations: 1 scripts.iucr.org
PA Harris, A Boloor, M Cheung, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Inhibition of the vascular endothelial growth factor (VEGF) signaling pathway has emerged as one of the most promising new approaches for cancer therapy. We describe herein the key …
Number of citations: 396 pubs.acs.org
XK Zhang, BN Liu, M Liu, DK Liu… - … Section E: Structure …, 2012 - scripts.iucr.org
The molecular skeleton of the title compound, C9H11N3, is almost planar, with a maximum deviation of 0.0325 (19) Å for the amino N atom. In the crystal, N—H⋯N hydrogen bonds …
Number of citations: 1 scripts.iucr.org
YC Mei, BW Yang, W Chen, DD Huang… - Letters in Organic …, 2012 - ingentaconnect.com
This paper reports a novel approach to synthesize pazopanib. In our synthetic route, the potently mutagenic alkylating agents such as dimethyl sulfate and methyl iodide are avoided. A …
Number of citations: 11 www.ingentaconnect.com
P Shiri, S Ramezanpour, AM Amani, W Dehaen - Molecular Diversity, 2022 - Springer
Angiogenesis is an important and interesting scientific subject in the area of malignant tumours. Current research importance and interest are directed in connection to blood …
Number of citations: 38 link.springer.com
SR Baddam, NU Kumar, AP Reddy, R Bandichhor - Tetrahedron Letters, 2013 - Elsevier
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search Register…
Number of citations: 31 www.sciencedirect.com
Y Najajreh, MA Khoury - … the Synthesis of Heterocycles and Their …, 2022 - intechopen.com
Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central …
Number of citations: 2 www.intechopen.com
SS Bharate - Journal of Medicinal Chemistry, 2021 - ACS Publications
A product recall is the outcome of a careful pharmacovigilance; and it is an integral part of drug regulation. Among various reasons for product recall, the detection of unacceptable …
Number of citations: 74 pubs.acs.org
S Terentjeva, D Muceniece… - Organic Process Research …, 2019 - ACS Publications
The main target of this study was to synthesize reference compounds for HPLC analysis of impurities, produced in Pazopanib synthesis. It is highly desirable that impurity standards are …
Number of citations: 4 pubs.acs.org
K Cheng, CF Liu, GW Rao - Current medicinal chemistry, 2021 - ingentaconnect.com
Tumor growth inhibition can be achieved by inhibiting angiogenesis, which has been a field of great concern in recent years. Important targets to inhibit angiogenesis include vascular …
Number of citations: 26 www.ingentaconnect.com

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